[(2-Bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride
Description
(2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride is an organic compound that features a bromine and two chlorine atoms attached to a phenyl ring, with a methylamine group
Properties
Molecular Formula |
C8H9BrCl3N |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-(2-bromo-3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H8BrCl2N.ClH/c1-12-4-5-2-6(10)3-7(11)8(5)9;/h2-3,12H,4H2,1H3;1H |
InChI Key |
JZHCQEANDKNTPI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=CC(=C1)Cl)Cl)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitutions occur at the correct positions on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the bromination and chlorination steps are carefully controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary but often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
(2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methylamine group, allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,5-dichloropyridine: Similar in structure but with a pyridine ring instead of a phenyl ring.
3,5-Dichloro-2-methylbenzylamine: Lacks the bromine atom but has a similar arrangement of chlorine and amine groups.
Uniqueness
(2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, combined with the methylamine group. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds.
Biological Activity
(2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C₈H₉BrCl₂N·HCl. It has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C₈H₉BrCl₂N·HCl
- Molecular Weight : Approximately 276.53 g/mol
- Chemical Structure : The compound features a dichlorophenyl group substituted with a bromine atom and a methylamine moiety, contributing to its unique properties.
Biological Activity Overview
Research indicates that (2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride exhibits several biological activities:
1. Antimicrobial Activity
Some derivatives of this compound show significant antibacterial and antifungal properties. Studies have demonstrated its efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action appears to involve disruption of cellular processes in target organisms.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
2. Anticancer Activity
Preliminary investigations suggest that certain analogs of (2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride may possess anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The results indicate that specific modifications to the chemical structure enhance anticancer activity, highlighting the importance of substituent groups in determining biological efficacy.
The exact mechanisms through which (2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride exerts its biological effects remain under investigation. Binding affinity studies suggest interactions with various biological targets, which may include enzymes involved in metabolic pathways or cellular signaling.
Case Studies
Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of (2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride:
- Study 1 : A study published in PMC10353488 explored the synthesis and antichlamydial activity of similar compounds, revealing selective inhibition of Chlamydia species and suggesting a potential pathway for drug development against bacterial infections .
- Study 2 : Research highlighted in PMC8267937 examined derivatives containing oxadiazole cores and their biological profiles, establishing a framework for understanding how structural variations impact activity against COX enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
